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Compound of Interest

Compound Name:
3-(Cyclopropylethynyl)benzoic

acid

CAS No.: 878742-31-5

Cat. No.: B1429883

Get Quote

Executive Summary
3-(Cyclopropylethynyl)benzoic acid is a non-commodity research chemical. Unlike its

commercially ubiquitous isomer 2-(cyclopropylethynyl)benzoic acid (CAS 1313028-09-9) or the

analog 3-cyclopropylbenzoic acid (CAS 1129-06-2), the 3-alkynyl variant typically resides in the

"Make-on-Demand" or Custom Synthesis category.

Commercial Status: Low Availability / Custom Order.

Primary Application: Building block for mGluR5 antagonists (e.g., MPEP/MTEP analogues)

and kinase inhibitors requiring a rigid ethynyl linker.

Recommendation: For quantities <1g, request a custom quote from specialized catalog

houses (e.g., Enamine, Combi-Blocks). For >5g, in-house synthesis via Sonogashira

coupling is the most cost-effective and time-efficient strategy.

Chemical Profile & Significance[1][2][3]
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This compound features a meta-substituted benzoic acid motif linked to a cyclopropyl group via

an ethynyl spacer. This rigid linker restricts conformational freedom, often improving potency

and metabolic stability in drug candidates compared to flexible alkyl chains.

Property Specification

Compound Name 3-(Cyclopropylethynyl)benzoic acid

Chemical Formula C₁₂H₁₀O₂

Molecular Weight 186.21 g/mol

Predicted LogP ~3.2 (Lipophilic)

pKa (Acid) ~4.1 (Benzoic acid moiety)

Key Structural Feature
Internal alkyne (sp-hybridized carbon) linking

aryl and cyclopropyl rings.

Closest Commercial Analog
2-(Cyclopropylethynyl)benzoic acid (CAS

1313028-09-9)

Commercial Landscape Analysis
Supply Chain Assessment
Direct "off-the-shelf" stock is rare. Most listings for this specific isomer are virtual inventories.

Researchers must validate stock before ordering.

Tier 1 Suppliers (Stock Likely): None identified for immediate dispatch.

Tier 2 Suppliers (Custom Synthesis/Lead Time 4-6 weeks): Enamine, WuXi AppTec, Combi-

Blocks, PharmBlock.

Cost Estimate: Custom synthesis quotes typically range from $1,500 - $3,000 USD for the

first gram due to setup costs.

Procurement Decision Logic
Use the following logic to determine your sourcing strategy:
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Need 3-(Cyclopropylethynyl)benzoic acid
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Request Custom Synthesis Quote
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Perform In-House Synthesis
(Protocol Below)
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Figure 1: Decision matrix for procuring non-commodity intermediates.

Synthesis & Manufacturing Routes
Since commercial availability is limited, the Sonogashira Cross-Coupling is the industry-

standard route for generating this compound. The protocol below is optimized for reliability and

scalability.
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Retrosynthetic Analysis
The target bond is the

bond between the alkyne and the aromatic ring.

Disconnection: Aryl-Alkyne.

Building Blocks: 3-Iodobenzoic acid ester + Cyclopropylacetylene.

Validated Synthesis Protocol
Route: Methyl ester protection

Sonogashira Coupling

Saponification.

Step 1: Esterification (Optional but Recommended)
Direct coupling with the free acid can poison copper catalysts. Converting to the methyl ester

improves yield.

Reagents: 3-Iodobenzoic acid, MeOH, H₂SO₄ (cat).

Conditions: Reflux, 4h. Quantitative yield.

Step 2: Sonogashira Coupling
Reagents:

Methyl 3-iodobenzoate (1.0 equiv)

Cyclopropylacetylene (1.2 equiv) [CAS: 6746-94-7]

Pd(PPh₃)₂Cl₂ (2-5 mol%)

CuI (1-3 mol%)

Triethylamine (Et₃N) or Diethylamine (DEA) as solvent/base.
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Conditions: Degassed, inert atmosphere (Ar/N₂), RT to 40°C, 4-12h.

Step 3: Hydrolysis (Saponification)
Reagents: LiOH or NaOH (2.0 equiv), THF/H₂O (1:1).

Conditions: RT, 2h. Acidify with 1M HCl to precipitate product.

Experimental Workflow Diagram

3-Iodobenzoic Acid
(CAS 618-51-9)

Step 1: Esterification
MeOH, H2SO4, Reflux

Methyl 3-iodobenzoate
(CAS 618-91-7)

Step 2: Sonogashira Coupling
Pd(PPh3)2Cl2, CuI, Et3N, THF

Cyclopropylacetylene
(CAS 6746-94-7)

Methyl 3-(cyclopropylethynyl)benzoate Step 3: Hydrolysis
LiOH, THF/H2O, then HCl

3-(Cyclopropylethynyl)benzoic acid
(Target)
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Figure 2: Three-step synthetic pathway from commodity starting materials.

Quality Control & Specifications
When evaluating a custom batch or your own synthesis, adhere to these specifications to

ensure suitability for biological assays.

Test Acceptance Criteria Method

Appearance White to off-white solid Visual

Purity > 95.0% (Area %)
HPLC (C18, ACN/Water +

0.1% TFA)

Identity Consistent with structure ¹H-NMR (DMSO-d₆)

Residual Solvent < 0.5% total volatiles GC-HS or ¹H-NMR

Palladium Content < 20 ppm (Critical for biology) ICP-MS

Key Impurity:
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Glaser Coupling Product: Bis(cyclopropyl)butadiyne. Formed if oxygen enters the

Sonogashira reaction. Detectable by LC-MS (dimer mass).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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